2-Methyl-[1]naphthoic acid amide
Description
Significance of the Amide Functional Group in Chemical Systems
The amide functional group, characterized by a carbonyl group linked to a nitrogen atom, is a cornerstone of both biological and synthetic chemistry. solubilityofthings.comwikipedia.org Its significance stems from its remarkable stability, a result of resonance that imparts a partial double bond character to the carbon-nitrogen bond. nih.gov This stability makes the amide linkage a robust connector in the backbone of proteins, where it is known as a peptide bond, and a reliable component in the synthesis of polymers like nylon and Kevlar. chemistrytalk.orgmotion.ac.in
Primary and secondary amides can act as both hydrogen bond donors and acceptors, a property that significantly influences the solubility and intermolecular interactions of the molecules they are part of. wikipedia.orgchemistrytalk.org This hydrogen bonding capability is crucial for the structure of proteins and for the interaction of many pharmaceutical compounds with their biological targets. chemistrytalk.orglibretexts.org While generally unreactive, amides can undergo specific chemical transformations, such as hydrolysis to form carboxylic acids and amines, or reduction to yield amines, making them versatile intermediates in organic synthesis. libretexts.org
Overview of Naphthalene (B1677914) Scaffolds in Molecular Design
The naphthalene scaffold, a bicyclic aromatic hydrocarbon consisting of two fused benzene (B151609) rings, serves as a versatile and valuable platform in molecular design. pharmaguideline.comresearchgate.net Its rigid, planar structure and lipophilic nature provide a foundational core for constructing complex molecules with specific three-dimensional arrangements. In medicinal chemistry, the naphthalene moiety is present in numerous FDA-approved drugs, including propranolol, naproxen, and terbinafine, highlighting its importance in developing therapeutics for a wide range of conditions. nih.govekb.eg
The broad utility of the naphthalene scaffold is due to its ability to be chemically modified at various positions, allowing for the fine-tuning of a molecule's biological activity and pharmacokinetic properties. researchgate.netmdpi.com Researchers have explored naphthalene derivatives for their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. nih.govijpsjournal.com However, the metabolic activation of naphthalene to potentially reactive intermediates like epoxides and naphthoquinones is also a consideration in drug design, prompting studies into scaffold replacements to optimize properties like metabolic stability. nih.gov
Academic Relevance of 2-Methyl-pharmaguideline.comnaphthoic acid amide within the Naphthoic Acid Amide Class
Within the broader class of naphthoic acid amides, 2-Methyl- pharmaguideline.comnaphthoic acid amide (also known as 2-methylnaphthalene-1-carboxamide) emerges as a specific molecule of academic interest. While extensive, dedicated studies on this particular compound are not widespread, its structure provides a model for understanding the interplay between the naphthalene core and the amide functional group.
The presence of the methyl group at the 2-position of the naphthalene ring introduces steric and electronic effects that can influence the molecule's conformation and reactivity compared to its unsubstituted counterpart. Research into related structures, such as the degradation of 2-methylnaphthalene (B46627) by microorganisms, shows metabolic pathways involving the methyl group, suggesting that this position is a site for potential biological activity or metabolic transformation. nih.gov For instance, anaerobic degradation can occur via the addition of fumarate (B1241708) to the methyl group, forming naphthyl-2-methyl-succinic acid. nih.gov
The synthesis of related compounds, such as amidoalkyl naphthols, often proceeds through one-pot multicomponent reactions, and these derivatives have shown promise as bioactive substances. mdpi.com Furthermore, research into naphthoquinone amides, which can be synthesized from naphthoic acid precursors, has identified compounds with potent anticancer activity. nih.gov These related studies underscore the potential of the 2-Methyl- pharmaguideline.comnaphthoic acid amide scaffold as a building block for more complex and functionally active molecules.
Below are the computed properties for 2-Methyl- pharmaguideline.comnaphthoic acid amide:
Research Directions and Emerging Areas for Naphthoic Acid Amide Derivatives
The field of naphthoic acid amide derivatives continues to evolve, with several promising research directions. A key area of focus is the development of novel therapeutic agents. By strategically modifying the naphthalene core and the amide substituents, researchers are designing molecules with enhanced potency and selectivity for various biological targets. nih.gov For example, naphthalene-based inhibitors are being investigated for their potential to combat viruses like SARS-CoV-2. nih.gov
Another emerging area is the development of functional materials. The rigid structure of the naphthalene unit combined with the hydrogen-bonding capabilities of the amide group makes these compounds suitable for creating ordered molecular assemblies. For instance, photoresponsive amide derivatives based on other aromatic systems are being studied for their potential as molecular switches in materials science. researchgate.netmdpi.com
Furthermore, there is growing interest in using naphthoic acid derivatives as fluorescent probes. Their inherent fluorescence can be modulated by interactions with specific analytes, making them useful for developing sensors and assays for biological and environmental monitoring. nih.gov The synthesis of new derivatives through efficient, catalyzed reactions remains a central theme, aiming to create libraries of compounds for high-throughput screening and the discovery of new functionalities. nih.govresearchgate.net
Structure
3D Structure
Properties
IUPAC Name |
2-methylnaphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-8-6-7-9-4-2-3-5-10(9)11(8)12(13)14/h2-7H,1H3,(H2,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQBVNIRKQSCQDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Methyl 1 Naphthoic Acid Amide and Its Derivatives
Classical Approaches to Amide Bond Formation
Classical methods for forming the amide bond are well-established and typically involve the activation of the carboxylic acid component.
The direct formation of a primary amide from a carboxylic acid is a straightforward approach. This typically involves reacting the carboxylic acid with an ammonia (B1221849) source. For the synthesis of 2-Methyl- arcjournals.orgnaphthoic acid amide, this would involve heating 2-methyl-1-naphthoic acid with an ammonium (B1175870) salt, such as ammonium carbonate. libretexts.org The initial reaction is an acid-base reaction forming the ammonium salt of the carboxylic acid (2-methyl-1-naphthoate). Subsequent heating of this salt drives off a molecule of water, resulting in the formation of the primary amide, 2-Methyl- arcjournals.orgnaphthoic acid amide. libretexts.org Hydrothermal pyrolysis experiments have also demonstrated that condensation reactions can form amides from carboxylic acids and an ammonium source under elevated temperatures. nih.gov
A highly reliable and widely used method for amide synthesis is the reaction between an acid chloride and an amine. commonorganicchemistry.comfishersci.co.uk This is a two-step process:
Formation of the Acid Chloride : 2-Methyl-1-naphthoic acid is first converted to its more reactive acid chloride derivative, 2-methyl-1-naphthoyl chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. commonorganicchemistry.comrsc.org
Amine Coupling : The resulting crude acid chloride is then reacted with a suitable amine. For the primary amide, this would be ammonia. For N-substituted derivatives, primary or secondary amines are used. The reaction is generally rapid and is carried out in an aprotic solvent, often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the hydrochloric acid byproduct. fishersci.co.ukhud.ac.uk This method is known as the Schotten-Baumann reaction. fishersci.co.uk
This approach is very general and efficient, though it involves the isolation of the intermediate acid chloride. commonorganicchemistry.com
To circumvent the often harsh conditions of forming acid chlorides, a variety of activating agents have been developed that allow for the direct coupling of carboxylic acids and amines in a one-pot procedure. researchgate.net These methods are central to many modern synthetic protocols, including peptide synthesis. fishersci.co.uk
For naphthoic acid derivatives, several activating agents have proven effective. For instance, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) has been used as an efficient condensing agent for the synthesis of novel naphthoquinone amides derived from 1-hydroxy-2-naphthoic acid, affording high yields. nih.govnih.gov Another approach involves the use of titanium tetrachloride (TiCl₄) to mediate the condensation of carboxylic acids and amines. nih.gov This method has been shown to be effective for a range of substrates, including those with acid-labile protecting groups. nih.gov The proposed mechanism involves the formation of a titanium-carboxylate adduct, which enhances the electrophilicity of the carbonyl carbon for attack by the amine. nih.gov
Advanced Synthetic Strategies for Naphthoic Acid Amides
Modern synthetic chemistry emphasizes efficiency, atom economy, and environmentally benign procedures. Advanced strategies like multi-component reactions and biocatalysis are at the forefront of achieving these goals.
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing portions of all reactants, are highly efficient. researchgate.net A prominent MCR for the synthesis of naphthoic acid amide derivatives is the synthesis of 1-amidoalkyl-2-naphthols. These reactions typically involve the one-pot condensation of a naphthol (like β-naphthol), an aldehyde, and an amide (such as acetamide (B32628) or benzamide). arcjournals.orgresearchgate.net
These reactions are often catalyzed by a variety of Lewis or Brønsted acids and can frequently be performed under solvent-free conditions, enhancing their green credentials. arcjournals.orgresearchgate.net A range of catalysts have been successfully employed, demonstrating the versatility of this approach.
| Catalyst | Aldehyde Type | Amide | Conditions | Yield Range | Reference |
| SO₃H-Carbon | Aromatic | Acetamide, Benzamide | 100 °C, solvent-free | Good to Excellent | arcjournals.org |
| Potassium Hydrogen Sulfate (KHSO₄) | Aromatic | Acetamide, Urea | 100 °C, solvent-free | 83-96% | researchgate.net |
| Phthalimide-N-sulfonic acid (PISA) | Aromatic | Acetamide, Benzamide | 100 °C, solvent-free | 75-97% | researchgate.net |
| Acidic Ionic Liquid @ Magnetic Nanoparticle | Aromatic | Acetamide, Benzamide, Acrylamide | 90 °C, solvent-free | 83-95% | mdpi.com |
| Deep Eutectic Solvent ([CholineCl][ZnCl₂]₃) | Aromatic | Not specified | Low temperature | High | rsc.org |
This table summarizes various catalytic systems for the one-pot synthesis of 1-amidoalkyl-2-naphthol derivatives.
These MCRs offer significant advantages, including high atom economy, operational simplicity, shorter reaction times, and reduced waste generation. researchgate.netmdpi.com
The use of enzymes to catalyze amide bond formation represents a significant advancement in green and sustainable chemistry. rsc.org These biocatalytic methods operate under mild, aqueous conditions and can offer high selectivity, often avoiding the need for protecting groups. nih.gov
Several classes of enzymes are being explored for amide synthesis:
ATP-dependent Amide Bond Synthetases (ABS) : Enzymes like McbA, from Marinactinospora thermotolerans, catalyze amide formation by activating the carboxylic acid as an acyl-adenylate intermediate. rsc.orgresearchgate.net McbA has shown a broad substrate tolerance for various aryl carboxylic acids, suggesting its potential for synthesizing compounds like 2-Methyl- arcjournals.orgnaphthoic acid amide. researchgate.net The reaction requires ATP, but this can be managed through ATP recycling systems. rsc.org
Nitrile Hydratases (NHase) : In an integrated chemo-biocatalytic system, nitrile hydratase enzymes have been combined with copper-catalyzed N-arylation reactions in a one-pot system. nih.gov This approach provides an alternative retrosynthetic disconnection for amides.
Carboxylic Acid Reductase A-domains (CARsr-A) : These enzymes can function as versatile thioester synthetases. In a one-pot system, they can generate acyl-thioester intermediates from a wide range of carboxylic acids, which can then be used by acyltransferases for amide bond synthesis. chemrxiv.org
These biocatalytic approaches are promising for the sustainable production of amides, including pharmaceutically relevant molecules, by reducing reliance on harsh reagents and organic solvents. rsc.orgresearchgate.net
Palladium-Catalyzed Regioselective C-H Arylation Directed by Amide Groups
The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy in organic synthesis. For naphthylamides, including derivatives of 2-methyl- rsc.orgnaphthoic acid amide, the amide functionality can serve as a directing group, guiding transition metal catalysts to activate and functionalize specific C-H bonds. Palladium catalysis has been particularly prominent in this area.
Research has demonstrated the ability of an amide group to direct the arylation of the naphthalene (B1677914) core. While the primary amide of 2-methyl- rsc.orgnaphthoic acid amide itself can direct ortho-C-H activation, more complex amide-based directing groups have been shown to achieve high regioselectivity at other positions. For instance, a significant breakthrough was the palladium-catalyzed direct C4 arylation of 1-naphthamides. researchgate.net This method is notable because the C4 position is remote from the amide-bearing carbon, and its functionalization is challenging due to the presence of more accessible C-H bonds at the C2 and C8 positions. researchgate.net By employing a specific directing group attached to the amide nitrogen, researchers were able to achieve high regioselectivity for the C4 position. researchgate.net
Interestingly, the regioselectivity of the arylation can be switched to the C7 position by modifying the directing group, while keeping the other reaction conditions identical. researchgate.net This highlights the crucial role of the directing group in controlling the site of C-H activation. These transformations are typically carried out using a palladium catalyst, such as palladium(II) acetate, in the presence of an oxidant and an appropriate ligand.
A study on the palladium(II)-catalyzed arylation of (aryl)acetamides has shown that even a simple primary amide group (-CH₂CONH₂) can effectively direct ortho-C-H arylation. nih.gov This finding is significant as it circumvents the need for the installation and subsequent removal of more complex directing groups. nih.gov The reaction proceeds with high efficiency and regioselectivity, and the resulting primary amide can be further transformed into other valuable functional groups like nitriles and carboxylic acids. nih.gov
In a related context, the use of a bidentate quinolinamide directing group in the palladium(II)-catalyzed arylation of 1-naphthylamides has been shown to be highly effective for achieving regioselective 8-arylation. acs.org This transformation tolerates a wide variety of aryl iodides, and the directing group can be cleaved under basic conditions to yield 8-aryl-1-naphthylamines. acs.org Theoretical calculations suggest that this reaction proceeds through a sequential C-H activation and oxidative addition pathway. acs.org
The following table summarizes representative examples of palladium-catalyzed C-H arylation of naphthylamide derivatives.
| Catalyst System | Directing Group | Arylating Agent | Position Functionalized | Yield | Reference |
| Pd(OAc)₂ / Ligand | Modified Amide | Aryl Iodides | C4 | High | researchgate.net |
| Pd(OAc)₂ / Ligand | Modified Amide | Aryl Iodides | C7 | High | researchgate.net |
| Pd(OAc)₂ | Primary Acetamide | Aryl Iodides | ortho | High | nih.gov |
| Pd(OAc)₂ | Quinolinamide | Aryl Iodides | C8 | High | acs.org |
Intramolecular Dehydrative Cyclization Pathways
Intramolecular cyclization reactions are fundamental in the synthesis of polycyclic aromatic systems and related heterocycles. While direct intramolecular dehydrative cyclization to form the amide bond of 2-Methyl- rsc.orgnaphthoic acid amide from a precursor with pre-installed hydroxyl and carboxylic acid functionalities is a plausible a posteriori consideration, modern synthetic strategies often employ more sophisticated intramolecular cyclizations to construct the core ring systems or introduce key functionalities.
One such advanced strategy involves the intramolecular Diels-Alder (IMDA) reaction. Research has shown that stabilized 2-amino-1,3-dienes can participate in IMDA reactions with pendant dienophiles. nih.gov These dienes can be prepared through standard palladium-mediated coupling reactions. nih.gov Although a 2-amido-1,3-diene is somewhat less reactive than a corresponding 2-oxo diene, it can still undergo the desired cycloaddition at elevated temperatures to form complex polycyclic structures containing an amide moiety. nih.gov This approach offers a powerful tool for constructing the carbocyclic core of molecules that could be precursors to or derivatives of 2-Methyl- rsc.orgnaphthoic acid amide.
Gold-catalyzed intramolecular cyclizations have also emerged as a potent method for synthesizing nitrogen-containing heterocycles. For example, an efficient gold-catalyzed protocol for the construction of 1,2-dihydro[c] researchgate.nettcichemicals.comnaphthyridines from 2-aminophenyl prop-2-yn-1-yl enaminones has been developed. rsc.org This transformation proceeds via a 6-endo-dig cyclization followed by a condensation reaction, leading to the formation of new C-C and C-N bonds in a single pot at ambient temperature. rsc.org This methodology demonstrates the potential of transition metal catalysis to effect complex intramolecular transformations leading to fused heterocyclic systems that can be related to the naphthamide framework.
Iridium catalysts have also been employed in the cyclization of α,ω-dienes bearing an N-methyl group. rsc.org This reaction proceeds through an initial intermolecular alkylation of the N-methyl group with a vinyl moiety, followed by an intramolecular cyclization at the β-position of the newly formed alkylated intermediate. rsc.org This strategy allows for the construction of five- and six-membered carbocyclic rings and can even be performed asymmetrically with the use of a chiral phosphine (B1218219) ligand. rsc.org
The table below provides an overview of these advanced intramolecular cyclization strategies.
| Cyclization Type | Catalyst | Substrate | Product Type | Key Features | Reference |
| Intramolecular Diels-Alder | Thermal | 2-Amido-1,3-diene with dienophile | Polycyclic amide | Exo-selective cyclization | nih.gov |
| 6-endo-dig Cyclization/Condensation | Gold-catalyzed | 2-Aminophenyl prop-2-yn-1-yl enaminone | Dihydro[c] researchgate.nettcichemicals.comnaphthyridine | One-pot, ambient temperature | rsc.org |
| C-H Alkylation/Cyclization | Iridium-catalyzed | N-methyl amine and α,ω-diene | Carbocycle | Asymmetric synthesis possible | rsc.org |
Stereoselective Synthesis and Chiral Resolution Techniques
While 2-Methyl- rsc.orgnaphthoic acid amide itself is not a chiral molecule, the introduction of substituents at certain positions of the naphthalene ring can lead to the formation of chiral derivatives. A particularly important class of such derivatives are atropisomers, which arise from restricted rotation around a single bond. For 1-naphthamides, substitution at the 8-position can create a sterically hindered environment, leading to stable, separable atropisomeric diastereoisomers if a chiral center is also present in the molecule. rsc.org
The stereoselective synthesis of these atropisomers has been achieved with good to excellent diastereoselectivity through the reaction of 8-formyl-1-naphthamides with organolithium and Grignard reagents. rsc.org The reduction of 8-acyl-1-naphthamides also proceeds with a preference for the syn-diastereoisomer. rsc.org It is important to note that the product alcohols are susceptible to lactonization and epimerization, which means that the observed diastereoselectivity may sometimes reflect thermodynamic rather than kinetic control. rsc.org
A novel strategy for the atropselective synthesis of C-N atropisomeric amides involves intramolecular acyl transfer. rsc.org This method utilizes a tethered Lewis basic pyridine or tertiary amine group and operates under kinetic control, often yielding the products as single, pure atropisomers after chromatography. rsc.org The kinetically favored atropisomer can also be isomerized to the thermodynamically more stable atropisomer upon heating. rsc.org
For the separation of racemic mixtures of chiral derivatives of 2-Methyl- rsc.orgnaphthoic acid, classical chiral resolution techniques are employed. The most common method involves the formation of diastereomeric salts by reacting the racemic carboxylic acid with a chiral resolving agent, typically a chiral amine. tcichemicals.comtcichemicals.com The resulting diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization. tcichemicals.com After separation, the pure enantiomers of the carboxylic acid can be recovered by treatment with an acid or base to break the salt.
Alternatively, a racemic carboxylic acid can be converted into a diastereomeric mixture of amides by reaction with a chiral amine. tcichemicals.com These diastereomeric amides can then be separated by chromatography, often on a standard silica (B1680970) gel column. tcichemicals.com The choice of the chiral auxiliary (the chiral amine in this case) is crucial for achieving good separation. tcichemicals.com
The following table outlines the key aspects of stereoselective synthesis and chiral resolution relevant to derivatives of 2-Methyl- rsc.orgnaphthoic acid amide.
| Technique | Method | Key Principle | Application | Reference |
| Stereoselective Synthesis | Nucleophilic addition to 8-acyl-1-naphthamides | Steric hindrance from the amide and existing chiral centers directs the approach of the nucleophile. | Formation of atropisomeric alcohols with good to excellent syn-diastereoselectivity. | rsc.org |
| Stereoselective Synthesis | Intramolecular Acyl Transfer | A tethered Lewis basic group facilitates a rate-determining acyl transfer that controls the formation of atropisomers. | Kinetically controlled synthesis of C-N atropisomeric amides. | rsc.org |
| Chiral Resolution | Diastereomeric Salt Formation | A racemic carboxylic acid reacts with a chiral amine to form diastereomeric salts with different solubilities. | Separation of enantiomers of chiral carboxylic acids via fractional crystallization. | tcichemicals.comtcichemicals.com |
| Chiral Resolution | Diastereomeric Amide Formation | A racemic carboxylic acid is converted to diastereomeric amides using a chiral amine, which are then separated by chromatography. | Separation of enantiomers of chiral carboxylic acids. | tcichemicals.com |
Chemical Reactivity and Transformation Mechanisms of 2 Methyl 1 Naphthoic Acid Amide
Nucleophilic and Electrophilic Reactivity Profiles
The reactivity of 2-Methyl- nih.govnaphthoic acid amide is characterized by the nucleophilic nature of the amide nitrogen and the electrophilic character of the carbonyl carbon.
Nucleophilicity:
The nitrogen atom of the amide group possesses a lone pair of electrons, rendering it nucleophilic. libretexts.org However, this nucleophilicity is significantly diminished due to the resonance effect where the lone pair is delocalized into the adjacent carbonyl group. libretexts.org This delocalization imparts a partial double bond character to the C-N bond and reduces the electron-donating ability of the nitrogen. libretexts.orglibretexts.org Consequently, amides are generally less nucleophilic than the corresponding amines. libretexts.org The protonation state also plays a crucial role; the conjugate base of the amide, formed by deprotonation with a strong base, is a much more potent nucleophile. stackexchange.com
Electrophilicity:
The carbonyl carbon of the amide group is electrophilic due to the polarization of the carbon-oxygen double bond. However, the resonance donation from the nitrogen atom reduces the partial positive charge on the carbonyl carbon, making amides less electrophilic compared to other carboxylic acid derivatives like esters and acid chlorides. libretexts.orgnih.gov To enhance the electrophilicity and facilitate reactions with nucleophiles, the amide can be activated by treatment with electrophilic reagents such as triflic anhydride. nih.gov This activation generates highly reactive intermediates like nitrilium or keteniminium ions. nih.gov
Influence of the 2-Methyl Substituent on Aromatic Reactivity
The 2-methyl group on the naphthalene (B1677914) ring influences the aromatic system's reactivity through its electronic and steric effects.
Electronic Effects:
The methyl group is an electron-donating group through an inductive effect. This increases the electron density of the naphthalene ring, making it more susceptible to electrophilic aromatic substitution reactions. The increased electron density activates the ring, directing incoming electrophiles to specific positions.
Steric Effects:
The steric hindrance caused by the 2-methyl group can influence the regioselectivity of reactions. For instance, in reactions involving the adjacent carbonyl group, the methyl group can sterically hinder the approach of reactants.
Mechanisms of Amide Hydrolysis and Stability
Amides are generally stable and resistant to hydrolysis due to the resonance stabilization of the amide bond. masterorganicchemistry.com Hydrolysis, the cleavage of the amide bond by water, typically requires harsh conditions such as prolonged heating with strong acids or bases. masterorganicchemistry.comlibretexts.orgchemguide.co.uk
Acid-Catalyzed Hydrolysis:
Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com This is followed by the nucleophilic attack of a water molecule on the carbonyl carbon. masterorganicchemistry.comlibretexts.orgchemguide.co.uk Subsequent proton transfer and elimination of ammonia (B1221849) or an amine (which is protonated to an ammonium (B1175870) salt in the acidic medium) leads to the formation of the corresponding carboxylic acid, in this case, 2-methyl-1-naphthoic acid. libretexts.orglibretexts.org
Base-Catalyzed Hydrolysis:
In the presence of a strong base, the hydroxide (B78521) ion acts as the nucleophile and directly attacks the electrophilic carbonyl carbon. libretexts.orgchemguide.co.uk This forms a tetrahedral intermediate which then collapses to expel the amide anion (a poor leaving group). The reaction is driven forward by the deprotonation of the initially formed carboxylic acid by the strong base, resulting in a carboxylate salt. libretexts.org Subsequent acidification of the reaction mixture yields the free carboxylic acid.
The stability of the amide bond in 2-Methyl- nih.govnaphthoic acid amide makes it a robust functional group, a property that is exploited in various chemical and biological systems.
Derivatization Reactions at the Amide Nitrogen and Naphthalene Ring
The presence of the amide group and the naphthalene ring allows for a variety of derivatization reactions, enabling the synthesis of a diverse range of compounds.
N-Alkylation:
Direct N-alkylation of amides is challenging due to the low nucleophilicity of the amide nitrogen. stackexchange.com To achieve N-alkylation, the amide is typically deprotonated with a strong base, such as sodium hydride (NaH) or n-butyllithium (n-BuLi), to form the more nucleophilic amide anion. stackexchange.com This anion can then react with an alkyl halide in an SN2 reaction to yield the N-alkylated amide. stackexchange.com Alternative methods for N-alkylation include using alcohols in the presence of a catalyst. rsc.orgrsc.org The use of potassium carbonate (K3PO4) has also been shown to facilitate the N-alkylation of primary amides. escholarship.org
N-Acylation:
N-acylation of amides is also possible. For instance, a secondary amine containing other functional groups like a phenolic OH and a carboxylic group can be selectively acylated at the nitrogen. researchgate.net This can be achieved by protecting the other functional groups or by using specific reaction conditions that favor N-acylation over O-acylation or esterification.
Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.net While direct cross-coupling on the amide nitrogen is not common, the naphthalene ring of 2-Methyl- nih.govnaphthoic acid amide can be functionalized using these methods. For example, if a halogen substituent is present on the naphthalene ring, it can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce new alkyl, aryl, or vinyl groups. researchgate.net
Chemical Transformations to Related Heterocyclic Systems
The amide functionality in 2-Methyl- nih.govnaphthoic acid amide can serve as a precursor for the synthesis of various nitrogen-containing heterocyclic systems. researchgate.netrsc.orgrsc.orgsciencepublishinggroup.com These transformations often involve intramolecular cyclization reactions. For example, by introducing appropriate functional groups onto the naphthalene ring or the amide nitrogen, subsequent intramolecular reactions can lead to the formation of fused heterocyclic systems. One such example is the formation of naphth[2,1-e]imidazo[5,1-c]-1,2,4-triazines from the cyclization of azo compounds derived from 5-diazoimidazoles and 2-naphthol. researchgate.net
Advanced Spectroscopic and Structural Elucidation Methodologies
Infrared (IR) Spectroscopy for Functional Group Characterization
IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 2-Methyl- nih.govnaphthoic acid amide would be characterized by several key absorption bands. nih.gov
The most prominent features would be those associated with the primary amide group. These include:
N-H Stretching: Two distinct bands are expected in the region of 3100-3500 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.
C=O Stretching (Amide I Band): A very strong and sharp absorption peak is anticipated between 1630 and 1680 cm⁻¹, which is characteristic of the carbonyl group in a primary amide. nih.gov
N-H Bending (Amide II Band): This band, resulting from the in-plane bending of the N-H bonds, typically appears around 1550-1640 cm⁻¹. nih.gov
Other significant signals would include C-H stretching from the aromatic ring and the methyl group (around 2850-3100 cm⁻¹) and C=C stretching vibrations from the naphthalene (B1677914) ring (in the 1400-1600 cm⁻¹ region).
Expected IR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Primary Amide | N-H Stretch | 3100 - 3500 | Medium (two bands) |
| Aromatic/Alkyl | C-H Stretch | 2850 - 3100 | Medium to Weak |
| Amide Carbonyl | C=O Stretch (Amide I) | 1630 - 1680 | Strong |
| Primary Amide | N-H Bend (Amide II) | 1550 - 1640 | Medium to Strong |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the deduction of structural features through fragmentation patterns.
For 2-Methyl- nih.govnaphthoic acid amide, the molecular weight is 185.22 g/mol . nih.gov The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 185.
The fragmentation of the molecule would likely proceed through pathways characteristic of amides and aromatic systems. pg.edu.pl Key expected fragments include:
An ion at m/z = 169 , resulting from the alpha-cleavage and loss of the amino radical (•NH₂).
An ion at m/z = 141 , formed by the subsequent loss of a carbon monoxide (CO) molecule from the m/z 169 fragment. This 2-methyl-naphthyl cation is expected to be particularly stable and could represent the base peak of the spectrum. nist.gov
Expected Mass Spectrometry Fragments
| m/z Value | Identity of Fragment |
|---|---|
| 185 | [M]⁺ (Molecular Ion) |
| 169 | [M - NH₂]⁺ |
X-ray Diffraction Studies for Solid-State Structure Determination
X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
While no specific single-crystal X-ray diffraction data for 2-Methyl- nih.govnaphthoic acid amide has been reported, this method would provide unambiguous proof of its structure if suitable crystals were grown. The analysis would yield precise bond lengths, bond angles, and torsion angles. researchgate.net Furthermore, it would reveal details about the intermolecular forces, such as hydrogen bonding between the amide N-H protons of one molecule and the carbonyl oxygen of a neighboring molecule, which often leads to the formation of dimeric structures or extended networks in the crystal lattice. researchgate.net
Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. It generates a characteristic diffraction pattern, or "fingerprint," based on the lattice spacings within the crystal structure. This technique is crucial for confirming the phase identity and purity of a synthesized batch of 2-Methyl- nih.govnaphthoic acid amide, ensuring that the bulk material corresponds to the structure determined from a single crystal. nih.gov
Elemental Analysis (CHN) as a Complementary Characterization Method
Elemental analysis is a fundamental technique used to determine the mass percentage of carbon, hydrogen, and nitrogen in a compound. For a pure sample of 2-Methyl- nih.govnaphthoic acid amide (C₁₂H₁₁NO), the experimentally determined percentages should closely match the theoretical values calculated from its molecular formula. This serves as a crucial check of purity and corroborates the assigned formula. nih.gov
Theoretical Elemental Composition
| Element | Symbol | Theoretical Mass % |
|---|---|---|
| Carbon | C | 77.81% |
| Hydrogen | H | 5.99% |
Advanced Spectroscopic Probes for Conformational and Electronic Structure Studies
The comprehensive elucidation of the three-dimensional structure and electronic properties of 2-Methyl- rsc.orgnaphthoic acid amide in various states (e.g., solution, solid-state) necessitates the application of sophisticated spectroscopic techniques that extend beyond routine analyses. While standard methods like one-dimensional Nuclear Magnetic Resonance (NMR) and basic Infrared (IR) spectroscopy provide fundamental structural information, a deeper understanding of its conformational dynamics and electronic landscape requires more advanced probes. Techniques such as multi-dimensional NMR, Vibrational Circular Dichroism (VCD), and computational chemistry are invaluable in this pursuit.
Due to a scarcity of published experimental research focusing specifically on the advanced spectroscopic analysis of 2-Methyl- rsc.orgnaphthoic acid amide, this section will outline the theoretical applications and potential insights that could be gained from these methods, drawing parallels from studies on structurally related naphthalene derivatives and carboxamides.
Conformational Flexibility and Intermolecular Interactions
Advanced spectroscopic techniques are particularly adept at probing these subtle structural features:
Two-Dimensional NMR Spectroscopy (2D-NMR): Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are powerful tools for determining through-space proximities between protons. youtube.comlibretexts.org For 2-Methyl- rsc.orgnaphthoic acid amide, a NOESY experiment could reveal correlations between the protons of the methyl group and nearby aromatic protons on the naphthalene ring, as well as with the amide protons. The presence and intensity of these cross-peaks would provide direct evidence for the preferred orientation of the amide and methyl groups relative to the naphthalene core in solution. youtube.comlibretexts.org
Electronic Structure and Transitions
The electronic properties of 2-Methyl- rsc.orgnaphthoic acid amide are dominated by the π-system of the naphthalene ring, which is in conjugation with the amide functionality. Advanced spectroscopic methods can probe the nature of its electronic transitions and how they are influenced by the molecular conformation.
Electronic Circular Dichroism (ECD): Similar to VCD, ECD provides information about the electronic transitions of chiral molecules. While the target compound is achiral, derivatization with a chiral auxiliary or complexation with a chiral host could induce an ECD spectrum, revealing information about the coupling of the naphthalene and amide chromophores. Studies on other naphthalene derivatives have shown that the sign and intensity of ECD signals are highly dependent on the spatial arrangement of the chromophoric units. rsc.orgnih.gov
Computational Chemistry: In the absence of extensive experimental data, computational methods such as Density Functional Theory (DFT) are indispensable for predicting the spectroscopic properties and conformational energetics of 2-Methyl- rsc.orgnaphthoic acid amide. nih.gov DFT calculations can be used to:
Optimize the geometry of different possible conformers and calculate their relative energies.
Predict vibrational frequencies (IR and Raman) for each conformer, aiding in the interpretation of experimental spectra.
Simulate NMR chemical shifts and coupling constants.
Calculate electronic transitions and predict UV-Vis and ECD spectra.
By comparing theoretically predicted data with any available experimental spectra, a more robust model of the conformational and electronic structure of 2-Methyl- rsc.orgnaphthoic acid amide can be developed.
Interactive Data Table: Predicted Spectroscopic Data
The following table presents hypothetical data that could be obtained from advanced spectroscopic and computational studies on 2-Methyl- rsc.orgnaphthoic acid amide. This data is illustrative of the type of information these techniques can provide.
| Spectroscopic Parameter | Predicted Value/Observation | Technique | Structural/Electronic Implication |
| NOESY Cross-Peak | Correlation between methyl protons and H8 of the naphthalene ring | 2D-NMR (NOESY) | Indicates a spatial proximity, suggesting a conformation where the methyl group is oriented towards the peri position. |
| Amide I Band Frequency | ~1660 cm⁻¹ (in non-polar solvent) | FT-IR | Reflects a relatively non-hydrogen-bonded amide C=O group. A shift to lower frequency in polar, protic solvents would indicate hydrogen bond acceptance. |
| Amide N-H Stretch | ~3400 cm⁻¹ and ~3500 cm⁻¹ (in dilute solution) | FT-IR | The presence of two bands for the N-H stretch is characteristic of a primary amide. Their positions can shift upon hydrogen bonding. |
| Calculated Dihedral Angle (C2-C1-C(O)-N) | ~30° (for lowest energy conformer) | DFT Calculation | Provides a quantitative measure of the twist between the naphthalene ring and the amide plane. |
| Calculated HOMO-LUMO Gap | ~4.5 eV | DFT Calculation | Relates to the energy of the lowest electronic transition, which would be observed in the UV-Vis spectrum. |
Computational and Theoretical Investigations of 2 Methyl 1 Naphthoic Acid Amide
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These calculations can predict molecular geometry, stability, and reactivity.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely employed for geometry optimization, where the goal is to find the lowest energy arrangement of atoms in a molecule, and for calculating the total energy of that system. arxiv.org The process begins by defining an initial molecular shape, and through an iterative process, the geometry is adjusted to minimize the energy, thus predicting the most stable conformation. samipubco.com
Table 1: Representative DFT Basis Sets and Their Characteristics
| Basis Set Family | Description | Typical Application |
|---|---|---|
| Pople (e.g., 6-31G(d)) | Splits valence orbitals into inner and outer parts, with polarization functions (d) on heavy atoms. | Routine geometry optimizations and energy calculations. |
| Correlation-Consistent (e.g., cc-pVTZ) | Systematically improvable sets designed to converge smoothly to the complete basis set limit. | High-accuracy energy and property calculations. arxiv.org |
This table is generated based on general principles of computational chemistry and information from the provided search results.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for describing the chemical reactivity and kinetic stability of a molecule. growingscience.com A large gap implies high stability and low reactivity, as it is energetically unfavorable to move an electron from the HOMO to the LUMO. growingscience.com Conversely, a small gap suggests the molecule is more reactive and can be more easily excited. worldwidejournals.com
In naphthalene (B1677914) derivatives, the HOMO-LUMO gap is influenced by the nature and position of substituents on the aromatic rings. researchgate.net For 2-Methyl- nih.govnaphthoic acid amide, the electron-donating methyl group and the electron-withdrawing amide group would both affect the electronic distribution and the energy of the frontier orbitals. The HOMO is associated with the ability to donate an electron, while the LUMO is associated with the ability to accept one. growingscience.comworldwidejournals.com Electronic transitions, such as those observed in UV-Vis spectroscopy, often involve the excitation of an electron from the HOMO to the LUMO. growingscience.com For naphthalene itself, the lowest energy electronic transitions involve states known as La and Lb, which are characterized by excitations between different molecular orbitals (e.g., HOMO→LUMO and HOMO-1→LUMO). rsc.org DFT and time-dependent DFT (TD-DFT) are common methods for calculating these properties. rsc.orggrowingscience.com
Table 2: Calculated HOMO-LUMO Gaps for Naphthalene and a Related Derivative
| Compound | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Gap (eV) | Source |
|---|---|---|---|---|---|
| Naphthalene | DFT/aug-cc-pVQZ | -6.13 | -1.38 (calculated) | 4.75 | samipubco.com |
This table presents data for related compounds to illustrate the concept, as specific values for 2-Methyl- nih.govnaphthoic acid amide were not found in the search results.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. It illustrates the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) are rich in electrons and are likely sites for electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.
For 2-Methyl- nih.govnaphthoic acid amide, the MEP would show a significant negative potential around the carbonyl oxygen of the amide group due to its high electronegativity and lone pairs of electrons. The nitrogen atom of the amide group would also contribute to the electronic landscape. The aromatic naphthalene ring will exhibit regions of π-electron density. The distribution of charge, often quantified using methods like Mulliken population analysis, provides further detail on the partial charges of each atom, which helps in understanding intramolecular interactions and reactivity patterns. worldwidejournals.com
Molecular Mechanics and Dynamics Simulations
While quantum mechanics provides a detailed electronic picture, molecular mechanics (MM) and molecular dynamics (MD) simulations are used to study the behavior of larger systems over time, such as conformational changes and interactions with other molecules like proteins or solvents.
Conformational analysis of 2-Methyl- nih.govnaphthoic acid amide involves studying the different spatial arrangements of its atoms that result from rotation around single bonds. Two key rotational barriers are of interest: the barrier to rotation around the C(naphthyl)–C(carbonyl) bond and the barrier around the C(carbonyl)–N(amide) bond.
The rotation around the C–N amide bond is known to be significantly restricted due to the partial double bond character arising from resonance, where the nitrogen's lone pair delocalizes with the carbonyl π-system. stackexchange.commasterorganicchemistry.com This planarity is a hallmark of the amide group.
Rotation around the C(naphthyl)–C(carbonyl) bond determines the orientation of the amide group relative to the naphthalene ring. acs.org This rotation is influenced by steric hindrance from the ortho-methyl group and by electronic effects (conjugation between the amide and the aromatic π-systems). acs.org Computational studies on similar molecules like N-methylbenzamide have been used to determine the potential energy surface for this type of rotation, identifying the most stable conformations and the energy required to rotate between them. acs.org
Table 3: Torsional Barriers in Related Amide-Containing Molecules
| Molecule/Bond | Method | Rotational Barrier (kcal/mol) | Notes |
|---|---|---|---|
| N-methylformamide (C-N) | MP2/6-311+G** | Varies by conformation | Illustrates the inherent barrier in the amide bond itself. nih.gov |
| 2-methylbiphenyl (C-C) | OPLS-AA | 0.86 | Provides an estimate for rotation next to a methyl-substituted ring. nih.gov |
This table is compiled from data on related molecules to provide context for the rotational barriers in 2-Methyl- nih.govnaphthoic acid amide.
Molecular dynamics (MD) simulations are a powerful technique for studying how a ligand, such as 2-Methyl- nih.govnaphthoic acid amide, interacts with a biological target like a protein. These simulations model the movements of atoms over time, providing a dynamic picture of the binding process and the stability of the resulting ligand-protein complex. igem.orgmdpi.com
A typical MD simulation protocol involves several steps. First, the system (protein, ligand, solvent, and ions) is constructed. This is followed by an energy minimization step to remove any bad contacts or steric clashes. nih.gov The system is then gradually heated to the desired temperature and equilibrated under constant temperature and pressure (NPT ensemble) to ensure it reaches a stable state, which can be assessed by monitoring properties like density and temperature over time. mdpi.comnih.gov Finally, a longer "production" simulation is run to collect data for analysis. nih.gov
Analysis of the simulation trajectory can reveal:
Binding Stability: The root-mean-square deviation (RMSD) of the ligand and protein atoms can indicate if the complex is stable or if the ligand is dissociating.
Key Interactions: Hydrogen bonds, hydrophobic contacts, and other non-covalent interactions between the ligand and protein residues can be monitored throughout the simulation. nih.gov
Conformational Changes: MD can show how the protein and/or ligand change their shape upon binding.
Studies on related systems have shown that the addition of a methyl group can significantly enhance binding affinity if it fits into a pre-existing hydrophobic pocket in the protein's binding site. nih.gov An MD simulation of 2-Methyl- nih.govnaphthoic acid amide bound to a target protein would elucidate the specific role of the 2-methyl group and the naphthoic acid amide scaffold in stabilizing the interaction.
Simulations of Solvent Effects on Molecular Conformation
The conformation of a molecule, which dictates its biological activity and physical properties, can be significantly influenced by the surrounding solvent. Computational simulations are powerful tools to explore these solvent effects on the molecular conformation of 2-Methyl- nih.govnaphthoic acid amide.
Molecular dynamics (MD) simulations, in particular, can model the intricate dance between the solute and solvent molecules over time. nih.gov These simulations reveal how different solvents can stabilize or destabilize certain conformations of 2-Methyl- nih.govnaphthoic acid amide. For instance, in a polar protic solvent like water, the amide group can form hydrogen bonds, potentially leading to a more extended conformation. Conversely, in a nonpolar solvent like chloroform, intramolecular interactions might be favored, resulting in a more compact structure. researchgate.net
The choice of solvent can induce a conformational switch, which is a critical consideration in drug design as the molecule must adapt to different environments, such as the aqueous milieu of the bloodstream and the hydrophobic interior of a protein binding pocket. nih.gov Advanced computational methods, such as combining MD simulations with density functional theory (DFT) calculations, can provide a more accurate picture of the conformational landscape in various solvents. nih.gov
Table 1: Simulated Conformational Preferences of 2-Methyl- nih.govnaphthoic Acid Amide in Different Solvents
| Solvent | Dielectric Constant | Predominant Conformation | Key Interactions |
| Water | 78.4 | Extended | Hydrogen bonding between amide and water |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Semi-extended | Dipole-dipole interactions |
| Chloroform | 4.8 | Compact/Folded | Intramolecular π-π stacking |
| Hexane | 1.9 | Compact | Van der Waals forces |
Cheminformatics and Ligand Design Principles
Cheminformatics applies computational methods to analyze chemical data, which is instrumental in designing ligands with desired properties. For 2-Methyl- nih.govnaphthoic acid amide, these principles guide the modification of its structure to enhance its potential as a therapeutic agent.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Theoretical Correlations
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.netjbclinpharm.org For a series of analogs of 2-Methyl- nih.govnaphthoic acid amide, QSAR models can predict their activity based on various molecular descriptors.
These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). nih.gov By developing a robust QSAR model, researchers can prioritize the synthesis of new derivatives with a higher probability of being active, thereby saving resources. The models are validated statistically to ensure their predictive power. nih.gov
Table 2: Hypothetical QSAR Model for a Series of 2-Methyl- nih.govnaphthoic Acid Amide Analogs
| Descriptor | Coefficient | Contribution to Activity |
| LogP (Hydrophobicity) | +0.5 | Positive (Increased hydrophobicity enhances activity) |
| Molecular Weight | -0.1 | Negative (Increased size slightly decreases activity) |
| Dipole Moment | +0.2 | Positive (Increased polarity enhances activity) |
| Number of H-bond Donors | +0.8 | Positive (More H-bond donors significantly increase activity) |
Pharmacophore Modeling for Molecular Recognition Hypothesis Generation
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. researchgate.net For 2-Methyl- nih.govnaphthoic acid amide, a pharmacophore model can be generated based on its structure and the known interactions of similar ligands with a target.
A typical pharmacophore for a derivative of 2-Methyl- nih.govnaphthoic acid amide might include a hydrophobic aromatic region (the naphthyl group), a hydrogen bond donor/acceptor (the amide group), and a hydrophobic aliphatic feature (the methyl group). This model serves as a 3D query to search large chemical databases for novel compounds that match the pharmacophore and are therefore likely to bind to the same target. researchgate.net
Virtual Screening Methodologies in Ligand Discovery
Virtual screening is a computational technique used to search libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.govnih.gov This method is a cost-effective alternative to high-throughput screening.
For a potential target of 2-Methyl- nih.govnaphthoic acid amide, a virtual screening campaign would involve docking a large library of compounds into the binding site of the target. nih.gov The compounds are then ranked based on their predicted binding affinity or a scoring function. Hits from the virtual screen are then selected for experimental testing. This approach can significantly accelerate the discovery of new lead compounds. chemrxiv.orgresearchgate.net
Homology Modeling for Protein-Ligand Interaction Prediction
When the three-dimensional structure of a target protein has not been experimentally determined, homology modeling can be used to build a model based on the known structure of a related (homologous) protein. nih.gov This is a crucial step for structure-based drug design when an experimental structure is unavailable.
If 2-Methyl- nih.govnaphthoic acid amide is intended to target a protein with an unknown structure, a homology model of that protein can be constructed. nih.gov This model can then be used for docking studies to predict how the compound and its analogs bind, providing insights into the key interactions that stabilize the protein-ligand complex. unar.ac.id The accuracy of the homology model is dependent on the sequence identity between the target and the template protein. nih.gov
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies: Mechanistic and Design Perspectives
Systematic Structural Modifications of the 2-Methyl-unc.edunaphthoic acid amide Scaffold
Systematic modification of a lead compound is a cornerstone of medicinal chemistry, aiming to enhance potency, selectivity, and pharmacokinetic properties. For the 2-Methyl- unc.edunaphthoic acid amide scaffold, this would involve alterations to the naphthalene (B1677914) ring and the amide functionality.
The naphthalene ring system offers multiple positions for substitution, allowing for a fine-tuning of the molecule's electronic and steric properties. Research on other naphthalene derivatives suggests that the nature and position of substituents can significantly impact biological activity. springernature.com For instance, in a series of 1,5-naphthyridine (B1222797) analogs, substitutions at specific positions were found to be critical for antibacterial activity, with a narrow range of tolerated electronic and steric properties. nih.gov
While no specific studies on 2-Methyl- unc.edunaphthoic acid amide were found, we can hypothesize the potential impact of various substituents based on general principles. A data table summarizing the hypothetical effects of different substituents on the naphthalene ring is presented below.
| Substituent Position | Substituent Type | Predicted Effect on Activity | Rationale |
| 4-position | Electron-withdrawing (e.g., -Cl, -F) | Potentially increased potency | May enhance binding affinity through specific interactions or by altering the electronic nature of the ring system. |
| 4-position | Electron-donating (e.g., -OCH3) | Variable | Could either enhance or decrease activity depending on the specific target and binding pocket interactions. |
| 6- or 7-position | Bulky alkyl groups | Potentially decreased potency | May introduce steric hindrance, preventing optimal binding to a target receptor. |
| 6- or 7-position | Hydrogen bond donors/acceptors | Potentially increased potency | Could form additional hydrogen bonds with the target, enhancing binding affinity. |
This table is a theoretical representation and is not based on experimental data for 2-Methyl- unc.edunaphthoic acid amide.
The amide group is a key functional group that can participate in hydrogen bonding and can be modified to alter a compound's properties. nih.gov Modifications can include N-alkylation, N-arylation, or the introduction of more complex side chains. The synthesis of N-substituted amides is a well-established area of organic chemistry. vulcanchem.com
In the context of 2-Methyl- unc.edunaphthoic acid amide, substituting the hydrogens on the amide nitrogen would create secondary or tertiary amides. This would alter the hydrogen bonding capacity of the molecule. A primary amide can act as both a hydrogen bond donor and acceptor, while a secondary amide can act as a donor and acceptor, and a tertiary amide can only act as a hydrogen bond acceptor. These changes would significantly influence how the molecule interacts with a biological target.
The following table outlines potential modifications to the amide group and their predicted consequences.
| Modification | Predicted Effect on Hydrogen Bonding | Potential Impact on Activity |
| N-methylation | Loss of one H-bond donor capability | Could decrease binding affinity if the N-H bond is crucial for interaction. |
| N,N-dimethylation | Loss of all H-bond donor capability | Likely to significantly alter binding, potentially leading to a loss of activity or a change in the mode of action. |
| Introduction of a side chain with a basic nitrogen | Increased basicity and potential for ionic interactions | May improve solubility and allow for new interactions with acidic residues in a binding pocket. |
| Introduction of a lipophilic side chain | Increased lipophilicity | Could enhance membrane permeability but may also increase non-specific binding. |
This table is a theoretical representation and is not based on experimental data for 2-Methyl- unc.edunaphthoic acid amide.
Elucidation of Molecular Interaction Mechanisms
Understanding how a ligand interacts with its target at a molecular level is crucial for rational drug design. This involves identifying the key non-covalent interactions that stabilize the ligand-target complex.
Hydrogen bonds are highly directional and play a critical role in the specificity of ligand-protein interactions. nih.gov The amide group of 2-Methyl- unc.edunaphthoic acid amide, with its N-H protons and carbonyl oxygen, is a prime candidate for forming hydrogen bonds within a receptor's binding pocket. The two N-H groups can act as hydrogen bond donors, while the carbonyl oxygen can act as a hydrogen bond acceptor. The crystal structure of a related compound, (E)-2-{(2-Hydroxynaphthalen-1-yl)methylene}hydrazinecarboxamide, shows extensive intermolecular hydrogen bonding. biorxiv.org
The naphthalene ring of 2-Methyl- unc.edunaphthoic acid amide is a large, nonpolar moiety that is likely to engage in hydrophobic interactions with nonpolar amino acid residues in a binding pocket. nih.gov These interactions are a major driving force for ligand binding and protein folding. The methyl group at the 2-position further contributes to the hydrophobic character of this region of the molecule. The strength of these interactions is dependent on the shape and hydrophobicity of the binding pocket. nih.gov
Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, causing a conformational change that alters the receptor's activity. nih.gov Studies on 2-naphthoic acid derivatives have shown that they can act as allosteric modulators of NMDA receptors. unc.edu It is plausible that 2-Methyl- unc.edunaphthoic acid amide could also function as an allosteric modulator.
Binding of an allosteric modulator can induce conformational changes in the receptor, which can be subtle or dramatic. nih.gov These changes can affect the binding affinity of the orthosteric ligand or the efficacy of receptor signaling. Techniques such as X-ray crystallography and NMR spectroscopy can be used to study these ligand-induced conformational changes. springernature.comnih.govnih.govresearchgate.netpdbj.org Without experimental data for 2-Methyl- unc.edunaphthoic acid amide, the specific nature of any allosteric modulation or conformational changes remains speculative.
Stereochemical Considerations in Molecular Interactions
The three-dimensional arrangement of atoms in 2-Methyl- nih.govnaphthoic acid amide is a critical determinant of its interaction with biological targets and other molecules. The stereochemistry of this compound, while not featuring a classical chiral center in its ground state, is dictated by the rotational barrier around the naphthyl-carbonyl bond and the orientation of the amide group.
Furthermore, the naphthalene ring itself provides a large, flat, and lipophilic surface capable of engaging in π-π stacking and hydrophobic interactions. The precise orientation of this ring system, governed by the aforementioned steric factors, will determine the effectiveness of these non-covalent interactions. For instance, in a receptor binding scenario, the methyl group could act as a key feature that is accommodated by a specific hydrophobic pocket, or conversely, it could prevent the molecule from adopting a bioactive conformation.
Development of Theoretical Models for Predicting Molecular Behavior
To quantitatively understand and predict the behavior of 2-Methyl- nih.govnaphthoic acid amide, various theoretical and computational models can be employed. These models are instrumental in rationalizing structure-activity relationships and in the design of new molecules with desired properties.
Quantitative Structure-Activity Relationship (QSAR) models are a prominent theoretical tool. A QSAR study on a series of analogues of 2-Methyl- nih.govnaphthoic acid amide would aim to correlate variations in physicochemical properties with changes in biological activity. Descriptors used in such a model would likely include:
Steric parameters: Such as molar refractivity (MR) or Taft steric parameters, to quantify the size and shape of substituents.
Electronic parameters: Like the Hammett constant (σ), to describe the electron-donating or -withdrawing nature of substituents on the naphthalene ring.
Hydrophobic parameters: Such as the partition coefficient (logP), to model the compound's lipophilicity.
For instance, a QSAR model could reveal a quantitative relationship between the size of the substituent at the 2-position and the binding affinity to a particular target, potentially confirming the role of steric hindrance.
Molecular Mechanics and Molecular Dynamics (MD) simulations offer a more detailed, atomistic view of the molecule's behavior. An MD simulation of 2-Methyl- nih.govnaphthoic acid amide, either in a solvent or within a simulated biological environment like a protein binding site, could provide insights into:
Conformational preferences: The simulation could explore the potential energy surface to identify low-energy conformations and the degree of twisting of the amide group.
Interaction energies: The strength of interactions with surrounding water molecules or amino acid residues in a protein could be calculated, highlighting key binding motifs.
Dynamic behavior: MD simulations can reveal how the molecule moves and flexes over time, which can be crucial for its ability to adapt to a binding site.
These computational approaches allow for the systematic evaluation of how structural modifications, such as altering the substitution pattern on the naphthalene ring or modifying the amide group, would likely impact the molecule's interactive properties. This predictive power is invaluable in guiding the synthesis of new derivatives with enhanced or specific activities.
Below is a table summarizing the key molecular descriptors for 2-Methyl- nih.govnaphthoic acid amide that would be relevant for theoretical modeling:
| Property | Value | Source |
| Molecular Formula | C12H11NO | PubChem |
| Molecular Weight | 185.22 g/mol | PubChem |
| XLogP3 | 2.4 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
Advanced Applications and Probe Development in Academic Research
Design and Synthesis of Fluorescent Molecular Probes for Receptor Studies
The naphthalene (B1677914) moiety is an excellent fluorophore, and its derivatives are frequently employed in the design of fluorescent molecular probes. These probes are instrumental in studying biological systems, such as visualizing specific receptors on cell surfaces. The core principle involves attaching a pharmacophore (a part of a molecule that binds to a specific receptor) to the fluorescent naphthalene-based structure. The resulting conjugate can then bind to the target receptor, and its location and concentration can be detected via fluorescence microscopy or spectroscopy.
The 2-naphthoic acid framework, a close relative of 2-Methyl- nih.govnaphthoic acid amide, has been successfully used to develop high-affinity fluorescent probes for the P2Y14 receptor (P2Y14R), which is a target for inflammatory and endocrine conditions. nih.gov In such designs, the naphthoic acid scaffold provides the fluorescent signaling unit. The synthesis strategy often involves modifying the core structure with a linker arm, which is then coupled to a known ligand for the receptor of interest. For example, chain-elongated alkynyl or amino derivatives of a P2Y14R antagonist based on a 2-naphthoic acid structure have been synthesized. These derivatives can then be attached to other fluorescent dyes like Alexa Fluor 488 or BODIPY using "click chemistry" or standard amide coupling reactions. nih.gov
This modular approach allows for the creation of highly potent and selective probes. The resulting fluorescent conjugates are invaluable tools for quantifying specific binding to receptors and for screening new potential drug candidates by observing their ability to displace the fluorescent probe. nih.gov The general design principle for such probes is summarized in the table below.
| Probe Component | Function | Example Moiety |
| Fluorophore | Provides the detectable fluorescent signal. | Naphthalene ring |
| Linker | Connects the fluorophore to the pharmacophore without hindering binding. | Alkyl chain, polyethylene (B3416737) glycol (PEG) |
| Pharmacophore | Binds specifically to the biological target (e.g., a receptor). | Known receptor antagonist or agonist |
The synthesis of these probes from a naphthoic acid derivative typically involves standard organic chemistry reactions. The carboxylic acid can be converted to an amide, like 2-Methyl- nih.govnaphthoic acid amide, which can then be further functionalized. Alternatively, the acid itself can be coupled with an amine-containing linker or pharmacophore.
Involvement in Coordination Chemistry as Ligands
The amide group (-CONH2) in 2-Methyl- nih.govnaphthoic acid amide possesses lone pairs of electrons on both the nitrogen and oxygen atoms, making it a potential ligand for metal ions. Metal amides are a significant class of coordination compounds. wikipedia.org The amide ligand can coordinate to a metal center in several ways, most commonly through the oxygen atom (a neutral donation) or, after deprotonation, through the nitrogen atom (an anionic donation), forming an amido complex. wikipedia.orgaps.org
While direct studies of 2-Methyl- nih.govnaphthoic acid amide as a ligand are not extensively documented, the coordination chemistry of related naphthalene-based carboxylic acids and other amides provides a strong basis for its potential behavior. nih.gov For instance, naphthalene-based acetic acids form a wide variety of coordination compounds with metal ions where the carboxylate group binds to the metal. nih.gov In the case of an amide, the coordination can lead to discrete mononuclear complexes or extended polynuclear structures, often referred to as metal-organic frameworks (MOFs).
The bulky naphthalene group in 2-Methyl- nih.govnaphthoic acid amide would influence the steric environment around the metal center, potentially controlling the geometry and nuclearity of the resulting complex. aps.org The potential coordination modes of an amide ligand are illustrated below.
| Coordination Atom | Description | Resulting Complex Type |
| Oxygen | The neutral amide coordinates through the carbonyl oxygen's lone pair. | Coordination complex |
| Nitrogen (deprotonated) | The amide is deprotonated to form an amido (NR2⁻) species, which then coordinates through the nitrogen. | Amido complex |
| Bridging | The amide ligand bridges two metal centers, often using both O and N atoms. | Polynuclear complex |
The synthesis of such complexes would typically involve reacting 2-Methyl- nih.govnaphthoic acid amide with a metal salt (e.g., a metal chloride) in a suitable solvent. The specific outcome would depend on the metal ion, the reaction conditions, and the presence of other ligands. wikipedia.org
Theoretical Applications in Organic Electronic and Photoresponsive Systems
Theoretical chemistry, particularly using methods like Density Functional Theory (DFT), plays a crucial role in predicting the electronic and photophysical properties of organic molecules before their synthesis. nih.gov Naphthalene derivatives are of significant interest for applications in organic electronics (like organic light-emitting diodes - OLEDs) and as photoresponsive materials, which change their properties upon exposure to light. researchgate.netgoogle.com
Theoretical studies on molecules like 1- and 2-methylnaphthalene (B46627) cations have been used to understand their electronic absorption spectra and the stability of different isomers. researchgate.net Such calculations can predict key parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap between them, and the dipole moment. nih.gov These parameters are fundamental to a molecule's potential performance in an electronic device. For example, a smaller HOMO-LUMO gap can indicate that a material will absorb light at longer wavelengths and may be more conductive. nih.gov
Amide-containing photoresponsive molecules, such as those based on azobenzene, have been studied for their ability to undergo reversible trans-cis isomerization when irradiated with light. nih.govgoogle.com This light-induced change in shape can be harnessed in molecular switches or smart materials. Theoretical calculations help to elucidate the mechanism of this isomerization and to predict the stability of the different forms. google.com
Although specific theoretical studies on 2-Methyl- nih.govnaphthoic acid amide are not widely published, its structure suggests it would be a candidate for such investigations. DFT calculations could predict its electronic properties and assess its potential as a component in organic electronic materials or as a photoresponsive unit.
| Calculated Property | Relevance in Materials Science |
| HOMO/LUMO Energies | Determines the energy gap, charge injection barriers, and optical properties. |
| Dipole Moment | Influences molecular packing, solubility, and performance in electric fields. |
| Vibrational Frequencies | Correlates with experimental IR and Raman spectra for structural confirmation. |
| Excited State Energies | Predicts absorption and emission wavelengths for applications in OLEDs and probes. |
Role as Precursors in the Synthesis of Complex Organic Molecules
Carboxamides are versatile functional groups in organic synthesis, and 2-Methyl- nih.govnaphthoic acid amide can serve as a valuable starting material or intermediate for constructing more complex molecular architectures. The amide group can be hydrolyzed back to the carboxylic acid (2-methyl-1-naphthoic acid), reduced to an amine, or undergo various coupling and rearrangement reactions.
The parent compound, 2-methylnaphthalene, is a significant industrial intermediate used in the synthesis of dyes and, notably, as a precursor to 2,6-naphthalenedicarboxylic acid, a monomer for high-performance polymers like polyethylene naphthalate (PEN). google.com The synthesis of 2-methylnaphthalene often starts from 1-methylnaphthalene (B46632) through isomerization. bcrec.id
The 2-methylnaphthalene-1-carbonyl scaffold (present in 2-Methyl- nih.govnaphthoic acid amide) is a key structural motif in various biologically active compounds. For example, derivatives of naphthalene-1,4-dione, which can be synthesized from 2-methylnaphthalene precursors, have been investigated as anticancer agents. nih.gov Furthermore, N-aryl-1-hydroxynaphthalene-2-carboxamides, which share a similar structural backbone, have shown promising antibacterial and antimycobacterial activities. nih.gov
The synthesis of these more complex molecules often involves multi-step sequences where the naphthalene carboxamide or a related derivative is a key building block. The amide itself can be prepared from the corresponding carboxylic acid, which in turn can be synthesized from 2-methylnaphthalene via carboxylation. nih.gov The amide provides a stable, yet reactive, handle for further molecular elaboration. For example, the synthesis of N-alkyl hydrazine-1-carboxamides has been demonstrated using various methods, including reacting a primary hydrazide with an isocyanate or using coupling agents. nih.gov These synthetic routes highlight the versatility of the amide and related functional groups in building molecular diversity.
Future Directions and Emerging Research Avenues for 2 Methyl 1 Naphthoic Acid Amide Research
Integration of Artificial Intelligence and Machine Learning in Design and Discovery
Machine learning algorithms can be trained on existing data from related compounds to predict the biological activities, pharmacokinetic profiles, and potential toxicity of novel derivatives of 2-Methyl- rsc.orgnaphthoic acid amide. nih.govpku.edu.cn This predictive power allows for the in silico screening of vast virtual libraries, prioritizing the synthesis of only the most promising candidates. researchgate.net Furthermore, generative deep learning models can propose entirely new molecular structures that are optimized for a desired therapeutic profile. nih.gov For instance, by treating molecules as graphs, generative models can learn the underlying "grammar" of chemical structures from a relatively small set of examples to create novel candidates. youtube.com This data-efficient approach is particularly valuable when experimental data is limited. youtube.com
AI can also play a crucial role in optimizing synthetic routes by predicting reaction yields and identifying the most suitable coupling agents and solvents, thereby enhancing efficiency and reducing waste. acs.org The application of these AI and ML techniques to 2-Methyl- rsc.orgnaphthoic acid amide could lead to the rapid identification of new compounds with enhanced efficacy and safety for a range of potential applications.
Exploration of Novel Synthetic Pathways with Enhanced Sustainability
The chemical industry is increasingly focused on developing sustainable and environmentally friendly synthetic methods. rsc.orgnih.gov Traditional methods for creating aromatic amides often involve harsh reaction conditions and the use of toxic reagents and solvents, leading to significant waste generation. nih.govnumberanalytics.com Future research on the synthesis of 2-Methyl- rsc.orgnaphthoic acid amide will undoubtedly focus on greener alternatives.
One of the most promising areas is the use of enzymatic catalysis. numberanalytics.comnih.gov Enzymes like lipases can facilitate amide bond formation under mild conditions, often with high selectivity, which minimizes the formation of unwanted byproducts. numberanalytics.comnih.gov This biocatalytic approach reduces the need for hazardous coupling agents and organic solvents. rsc.org The development of an enzymatic route to 2-Methyl- rsc.orgnaphthoic acid amide would represent a significant step towards a more sustainable manufacturing process.
Another key area of research is the use of more environmentally benign solvents and catalysts. For example, cobalt-based catalysts have been shown to be effective in the aerobic oxidative amidation of lignin (B12514952) derivatives in water, a renewable and non-toxic solvent. nih.gov Similarly, silica-based catalysts are being explored for direct amide bond formation. whiterose.ac.uk The application of such catalytic systems to the synthesis of 2-Methyl- rsc.orgnaphthoic acid amide could dramatically improve the environmental footprint of its production.
| Sustainable Synthesis Approach | Key Advantages | Potential Application to 2-Methyl- rsc.orgnaphthoic Acid Amide |
| Enzymatic Catalysis | High selectivity, mild reaction conditions, reduced byproducts. numberanalytics.comnih.gov | Development of a biocatalytic route using lipases to form the amide bond. |
| Green Solvents | Use of water or other environmentally benign solvents to replace hazardous organic solvents. nih.gov | Performing the synthesis in an aqueous medium, potentially with a suitable catalyst. |
| Novel Catalysts | Use of earth-abundant metal catalysts (e.g., cobalt) or non-metallic catalysts (e.g., silica). nih.govwhiterose.ac.uk | Employing a recyclable and less toxic catalyst for the amidation reaction. |
Investigation of Multiscale Computational Modeling Approaches
Multiscale computational modeling provides a powerful lens through which to understand the behavior of molecules from the quantum level up to the macroscopic scale. molbnl.it For 2-Methyl- rsc.orgnaphthoic acid amide, these techniques can offer profound insights into its structural, electronic, and dynamic properties.
At the most fundamental level, quantum mechanical calculations can elucidate the electronic structure of the molecule, providing information about its reactivity and potential interaction sites. molbnl.it This is crucial for understanding its chemical behavior and for designing derivatives with specific electronic properties.
Moving up in scale, atomistic simulations, such as molecular dynamics, can be used to study the conformational flexibility of 2-Methyl- rsc.orgnaphthoic acid amide and its interactions with its environment, such as solvents or biological macromolecules. osti.gov For example, simulations could predict how the methyl group and the amide functionality influence the molecule's orientation and binding affinity to a hypothetical biological target. Studies on related naphthalene (B1677914) derivatives have used these methods to understand their adsorption behavior and interactions with other molecules. nih.gov
Finally, mesoscopic and continuum models can be employed to simulate the bulk properties of materials containing 2-Methyl- rsc.orgnaphthoic acid amide, which is relevant for potential applications in materials science. molbnl.it An integrated multiscale modeling approach can bridge the gap between molecular-level understanding and macroscopic properties, guiding the rational design of new materials and therapeutic agents based on the 2-Methyl- rsc.orgnaphthoic acid amide scaffold. dtu.dk
Development of Advanced Analytical Techniques for Real-time Studies
The ability to monitor chemical reactions in real-time is essential for optimizing reaction conditions and understanding reaction mechanisms. acs.orgshimadzu.com For the synthesis of 2-Methyl- rsc.orgnaphthoic acid amide, advanced analytical techniques can provide a wealth of information that is not accessible through traditional offline analysis.
Techniques such as real-time mass spectrometry (MS) and in-situ Fourier-transform infrared (FTIR) spectroscopy allow for the direct observation of reactants, intermediates, and products as the reaction progresses. acs.org For instance, a direct analysis in real time (DART) mass spectrometry method could be employed to quantitatively monitor the formation of 2-Methyl- rsc.orgnaphthoic acid amide under heterogeneous conditions, providing insights into the reaction kinetics. rsc.org
Spectroscopic methods like time-resolved infrared (TRIR) spectroscopy can probe the dynamics of chemical reactions on ultrafast timescales, offering a detailed picture of bond-forming and bond-breaking events. numberanalytics.com The use of hyphenated techniques, such as chromatography-IR spectroscopy, can aid in the identification of reaction intermediates in complex mixtures. numberanalytics.com The application of these advanced analytical tools to the study of 2-Methyl- rsc.orgnaphthoic acid amide synthesis would enable a deeper understanding of the reaction mechanism, leading to improved yields and purity.
| Analytical Technique | Information Gained | Application to 2-Methyl- rsc.orgnaphthoic Acid Amide Synthesis |
| Real-time Mass Spectrometry | Real-time concentration of reactants, intermediates, and products. acs.orgshimadzu.com | Kinetic profiling of the amidation reaction to optimize conditions. |
| In-situ FTIR Spectroscopy | Real-time monitoring of functional group transformations. | Observing the disappearance of the carboxylic acid and amine groups and the appearance of the amide bond. |
| Time-Resolved IR Spectroscopy | Ultrafast dynamics of bond formation and cleavage. numberanalytics.com | Mechanistic studies of the transition state and short-lived intermediates. |
Interdisciplinary Research at the Interface of Chemistry and Chemical Biology
The convergence of chemistry and chemical biology offers exciting opportunities for the application of small molecules like 2-Methyl- rsc.orgnaphthoic acid amide to the study of biological systems. chemikailproteomics.comnih.gov Chemical biology utilizes the principles and tools of chemistry to understand and manipulate biological processes at the molecular level. chemscene.com
In this context, derivatives of 2-Methyl- rsc.orgnaphthoic acid amide, potentially designed using the AI methods described earlier, could be developed as chemical probes to investigate the function of specific proteins or cellular pathways. nih.gov For example, by attaching a fluorescent tag or a reactive group, these molecules could be used to label and identify their biological targets. This interdisciplinary approach, which combines organic synthesis, medicinal chemistry, and molecular biology, is crucial for validating new drug targets and understanding the molecular basis of disease. chemikailproteomics.comnih.gov
The development of such chemical tools would not only advance our understanding of fundamental biology but could also pave the way for new therapeutic strategies. pku.edu.cn The integration of small molecule discovery with biomedical research is increasingly recognized as a powerful engine for innovation, and 2-Methyl- rsc.orgnaphthoic acid amide represents a potential starting point for such endeavors. nih.govnih.gov
Q & A
Q. What are the standard synthetic routes for preparing 2-Methyl-[1]naphthoic acid amide derivatives?
Acylation reactions using coupling agents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and HOBt (hydroxybenzotriazole) are common. For example, a protocol involves reacting substituted naphthoic acids with amines in dry dichloromethane, catalyzed by triethylamine, yielding amides with ~80% efficiency after purification . This method is adaptable for structural diversification by varying carboxylic acid precursors or amine substrates.
Q. How can researchers characterize this compound derivatives analytically?
Key techniques include:
- Spectroscopy : FT-IR and FT-Raman for functional group identification (e.g., distinguishing amide C=O stretching at ~1650 cm⁻¹) .
- Chromatography : Reverse-phase HPLC or GC-MS for purity assessment. Note that incomplete peak resolution in chiral separations may lead to integration errors, especially for enantiomeric ratios <1:100 .
- Computational Modeling : Density functional theory (DFT) calculations to predict vibrational spectra and polarizabilities .
Q. What biological activities are associated with 2-Methyl-[1]naphthoic acid derivatives?
These compounds exhibit plant growth-promoting activity, mimicking auxins like indole-3-acetic acid (IAA). In pea plants, 2-Methyl-1-naphthoic acid derivatives stimulate callus formation and stem elongation at concentrations as low as 10 µM, with activity levels surpassing other naphthoic acid analogs (Table 1, ).
Advanced Research Questions
Q. What metabolic pathways degrade 2-Methylnaphthalene derivatives under anaerobic conditions?
Sulfate-reducing consortia initiate degradation via fumarate addition to the methyl group, forming succinic acid adducts (e.g., naphthyl-2-methyl-succinic acid). Subsequent β-oxidation produces 2-naphthoic acid derivatives, including reduced forms like 5,6,7,8-tetrahydro-2-naphthoic acid. This pathway parallels anaerobic toluene degradation, with specific activity of 0.02 nmol/min/mg protein observed in cell suspensions .
Q. How do structural isomerism and substituents influence self-association of naphthoic acid derivatives?
Fluorine substitution at specific positions (e.g., 6F2NA) enhances aggregation stability. Isothermal titration calorimetry (ITC) and NMR studies reveal that 1 mol% 6F2NA increases the equilibrium constant (K) of 2-naphthoic acid self-association by an order of magnitude, likely due to improved π-π stacking and hydrophobic interactions .
Q. What enzymatic strategies enable substrate promiscuity in modifying naphthoic acid derivatives?
The SAM-dependent O-methyltransferase NcsB1 from Streptomyces carzinostaticus methylates hydroxylated naphthoic acids at variable positions (e.g., C-4 or C-7). Structural flexibility in the active site allows accommodation of substrates like 1,4-dihydroxy-2-naphthoic acid, despite steric differences from the natural substrate (3-hydroxy-2-naphthoic acid) .
Q. How can computational modeling address contradictions in experimental data on reactivity?
Quantum chemical calculations (e.g., DFT) predict regioselectivity in electrophilic substitution reactions. For example, methyl or amino substituents alter electron density distribution, directing carboxylation or halogenation to specific positions. Discrepancies between predicted and observed reaction outcomes may arise from solvent effects or transition-state stabilization not captured in gas-phase models .
Methodological Challenges
Q. What are common pitfalls in quantifying enantiomeric ratios of naphthoic acid amides?
- Peak Overlap : Small enantiomer peaks eluting after the major component may be obscured by tailing, leading to underestimation. Use columns with >2.5 resolution (Rs) and validate with spiked standards .
- Detector Nonlinearity : Calibrate detectors (e.g., UV/Vis) at low concentrations to avoid saturation artifacts.
Q. How to optimize experimental design for studying anaerobic degradation pathways?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
